1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Beschreibung
BenchChem offers high-quality 1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-18-5-4-6-22(15-18)32-14-13-29-24-8-3-2-7-23(24)28-26(29)19-16-25(31)30(17-19)21-11-9-20(27)10-12-21/h2-12,15,19H,13-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQFZFFUAOIHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, bolstered by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Molecular Formula : C₂₁H₂₃ClN₂O₂
- Molecular Weight : 368.87 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, similar to our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that benzimidazole derivatives showed promising activity against the MDA-MB-231 breast cancer cell line with IC50 values indicating effective inhibition of cell proliferation . The incorporation of a chlorophenyl group is believed to enhance lipophilicity, improving membrane permeability and bioavailability.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related benzimidazole compounds has shown moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . This activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The proposed mechanism for the anticancer activity involves the induction of apoptosis through mitochondrial pathways. Studies indicate that benzimidazole derivatives can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are crucial for programmed cell death .
Data Tables
| Activity Type | Cell Line / Organism | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (breast cancer) | < 10 | |
| Antibacterial | Staphylococcus aureus | 4 | |
| Antibacterial | Streptococcus faecalis | 8 |
Case Study 1: Anticancer Evaluation
In a controlled study, a series of benzimidazole derivatives were synthesized, including variations on the pyrrolidinone scaffold. These compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the benzimidazole position significantly affected their potency, with some compounds achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on several derivatives, including the target compound. The study utilized standard disk diffusion methods against clinical isolates. Results showed that compounds with lipophilic substituents exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for further development in treating infections .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
